![molecular formula C19H15N3O3S2 B7805358 Tyrphostin AG 825 CAS No. 625836-67-1](/img/structure/B7805358.png)
Tyrphostin AG 825
Overview
Description
Tyrphostin AG 825 is an organic sulfide that consists of 1,3-benzothiazole-2-thiol . It acts as an epidermal growth factor receptor antagonist . It is a selective and ATP-competitive ErbB2 inhibitor which suppresses tyrosine phosphorylation .
Molecular Structure Analysis
The molecular formula of Tyrphostin AG 825 is C19H15N3O3S2 . The molecular weight is 397.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Tyrphostin AG 825 is a yellow solid . It is soluble in DMSO up to 100 mM .Scientific Research Applications
Inhibition of Chronic Joint Inflammation
Tyrphostin AG 490, a Janus kinase (JAK) 2 inhibitor, has been found effective in models of inflammatory and autoimmune diseases. Specifically, it ameliorates cartilage and bone destructions in collagenase-induced osteoarthritis (CIOA), associated with decreased expression of certain proteins in arthritic mice joints, and inhibits RANKL-induced osteoclast differentiation in vitro (Gyurkovska et al., 2014).
Neuroprotection Against Oxidative Stress
Tyrphostins, including AG 825, protect neuronal cells from oxidative stress-induced nerve cell death (oxytosis). They act as antioxidants, eliminating reactive oxygen species and increasing the basal level of cellular glutathione. This protective efficacy is observed in various cellular models, including hippocampal cells and primary neurons (Sagara et al., 2002).
Prevention of Neointimal Formation
Tyrphostin AG-1295, a PDGF receptor-specific inhibitor, exhibits antiproliferative effects on smooth muscle cells and reduces neointimal formation post-balloon injury in animal models. This suggests its potential in preventing postangioplasty restenosis (Fishbein et al., 2000).
Reduction of Inflammation and Multiple Organ Failure
Tyrphostin AG-490 has demonstrated efficacy in reducing inflammation and multiple organ failure in animal models. It attenuates the elevation of various indicators of organ dysfunction, reduces serum levels of inflammatory cytokines, and improves survival rates in models of nonseptic shock (Dimitrova & Ivanovska, 2008).
Enhancement of Antitumor Activity
Research has shown that tyrphostins like AG-1478 can inhibit the growth of cancer cells by targeting specific growth factor receptors, such as the epidermal growth factor receptor (EGFR). These tyrphostins have shown promising results in preclinical models, suggesting their potential as therapeutic agents in cancer treatment (Levitzki, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-25-15-8-11(6-12(9-20)18(21)24)7-13(17(15)23)10-26-19-22-14-4-2-3-5-16(14)27-19/h2-8,23H,10H2,1H3,(H2,21,24)/b12-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDONFLNGBQLTN-WUXMJOGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CSC2=NC3=CC=CC=C3S2)/C=C(\C#N)/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018047 | |
Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin AG 825 | |
CAS RN |
149092-50-2, 625836-67-1 | |
Record name | Tyrphostin AG 825 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-[3-[(2-Benzothiazolylthio)methyl]-4-hydroxy-5-methoxyphenyl]-2-cyano-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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